N-[(2-chloro-4-iodophenyl)carbamothioyl]biphenyl-4-carboxamide
Overview
Description
N-[(2-chloro-4-iodophenyl)carbamothioyl]biphenyl-4-carboxamide is a complex organic compound that features a biphenyl core with a carboxamide group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]biphenyl-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the biphenyl compound with an appropriate amine under suitable conditions.
Substitution on the Phenyl Ring: The 2-chloro-4-iodophenyl group can be introduced through a halogenation reaction, where the phenyl ring is treated with chlorine and iodine reagents.
Formation of the Carbamothioyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-iodophenyl)carbamothioyl]biphenyl-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the halogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
N-[(2-chloro-4-iodophenyl)carbamothioyl]biphenyl-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anticancer, antiviral, or antibacterial properties.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-iodophenyl)acetamide: A simpler analog with similar halogen substitutions but lacking the biphenyl core.
Thiourea Derivatives: Compounds with similar carbamothioyl groups but different core structures.
Uniqueness
N-[(2-chloro-4-iodophenyl)carbamothioyl]biphenyl-4-carboxamide is unique due to its combination of a biphenyl core, carboxamide group, and halogen-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs or other thiourea derivatives .
Properties
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClIN2OS/c21-17-12-16(22)10-11-18(17)23-20(26)24-19(25)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H2,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXADJJBUBYMROL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClIN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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